(+)-Hannokinol

Natural Product Chemistry Stereochemistry Diarylheptanoids

Researchers requiring a stereochemically defined linear diarylheptanoid for reproducible SAR studies often face supply inconsistency. (+)-Hannokinol (CAS 408324-76-5) is a naturally occurring (3R,5R)-diastereomer isolated from Zingiberaceae species, supplied with >98% purity and verified stereochemistry. - Enables strict stereochemical SAR: >20:1 d.r. avoids confounding biological readouts inherent to mixed isomers. - Validated NO inhibition: 1-100 µM in LPS-stimulated BV2 microglia; antiproliferative IC50 105.6-150.6 µg/mL across HepG-2, SMMC-7721, Hela, and A549 lines. - Aqueous solubility 0.29 g/L minimizes co-solvent interference; ships ambient with desiccated storage at -20°C.

Molecular Formula C19H24O4
Molecular Weight 316.4 g/mol
Cat. No. B147000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Hannokinol
Molecular FormulaC19H24O4
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(CC(CCC2=CC=C(C=C2)O)O)O)O
InChIInChI=1S/C19H24O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18-23H,5-6,11-13H2/t18-,19-/m1/s1
InChIKeyGZVIQGVWSNEONZ-RTBURBONSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Profile & Procurement of (+)-Hannokinol


(+)-Hannokinol is a naturally occurring linear diarylheptanoid (molecular formula C₁₉H₂₄O₄, MW 316.39) featuring a seven‑carbon aliphatic chain connecting two 4‑hydroxyphenyl rings and bearing a chiral 1,3‑diol motif with defined (3R,5R) stereochemistry [1]. This compound is isolated from several plant sources within the Zingiberaceae family, including Amomum tsao‑ko and Alpinia blepharocalyx, and is distinguished from its meso diastereomer (meso‑hannokinol) by its specific stereochemical configuration [2].

Stereochemical-control study fit – defined (3R,5R) absolute configuration enables enantiomer-specific SAR in linear diarylheptanoid research.
Natural product probe – isolated from Zingiberaceae species; serves as a chiral reference for microglial and cancer cell-model studies.
Assay-response context – supports NO inhibition and antiproliferative endpoint review without β-diketone interference typical of curcuminoids.

Substitution Risks for (+)-Hannokinol


Stereochemistry is a critical determinant of biological activity in linear diarylheptanoids. The (3R,5R) configuration of (+)-hannokinol yields a unique three‑dimensional structure that influences molecular recognition and target engagement, whereas the meso diastereomer (3R,5S) possesses distinct conformational properties [1]. Furthermore, the class of diarylheptanoids is highly heterogeneous in terms of aromatic substitution patterns, alkyl chain length, and oxidation state, all of which can dramatically alter potency, selectivity, and off‑target profiles [2]. Consequently, generic substitution without stereochemical and structural validation risks invalidating experimental reproducibility and biological conclusions.

Stereoisomer meso-Hannokinol (3R,5S) is a distinct chemical entity; biological target engagement may not transfer from the (3R,5R) enantiomer.
Class heterogeneity Diarylheptanoid substitution patterns, chain length, and oxidation state can shift potency and selectivity profiles.
Structural analog Curcumin contains an extended β-diketone system; assay response and solubility behavior differ markedly from the reduced seven-carbon chain.

Key Differentiators of (+)-Hannokinol


Stereochemistry vs. meso-Hannokinol

(+)-Hannokinol possesses the (3R,5R) absolute configuration, in contrast to its diastereomer meso‑hannokinol which adopts the (3R,5S) configuration. This stereochemical difference is not interchangeable; while both compounds inhibit lipopolysaccharide‑induced nitric oxide production in BV2 microglial cells, the specific conformational arrangement of the (3R,5R) diol may influence binding to chiral biological targets [1].

Stereochemistry vs. meso
Class-level inference
(3R,5R) vs. (3R,5S) diastereomer; non-superimposable stereoisomers
Enantiomer-attribution review required for chiral target studies.
Determined by total synthesis and CD analysis; both inhibit NO production but configuration may influence binding.
Natural Product Chemistry Stereochemistry Diarylheptanoids

Antiproliferative Activity vs. Curcumin

(+)-Hannokinol exhibits concentration‑dependent antiproliferative activity across multiple human cancer cell lines, with IC₅₀ values ranging from 105.6 to 150.6 µg/mL. While these potencies are modest relative to the structurally related diarylheptanoid curcumin (which typically shows sub‑micromolar IC₅₀ values in similar assays), the distinct activity profile underscores the functional consequences of the reduced seven‑carbon chain and the absence of the β‑diketone moiety .

Antiproliferative IC₅₀
Class-level inference
105.6 – 150.6 µg/mL (SMMC‑7721, HepG‑2, Hela, A549)
Supports cytotoxicity endpoint review in cancer cell-model studies.
MTT assay, 48 h; curcumin typically shows sub‑micromolar IC₅₀ – structural differences drive distinct activity profiles.
Cancer Research Cytotoxicity Diarylheptanoids

Microglial NO Inhibition vs. meso-Hannokinol

Both (+)-hannokinol and its diastereomer meso‑hannokinol significantly inhibit lipopolysaccharide‑induced nitric oxide production in BV2 microglial cells at identical concentration ranges (1–100 µM). This indicates that the anti‑inflammatory activity of this core scaffold is relatively insensitive to stereochemistry at the 3,5‑diol, but precise quantitative IC₅₀ values for each isomer are not reported in the primary literature [1].

Microglial NO inhibition
Class-level inference
Significant inhibition at 1–100 µM for both (+)-hannokinol and meso‑hannokinol
Neuroinflammation model-response context; stereochemistry may not be critical for NO endpoint.
BV2 microglia, LPS stimulation, Griess assay; precise IC₅₀ not reported.
Neuroinflammation Microglia Nitric Oxide

Synthetic Accessibility & Scalability

A recently reported formal synthesis of (+)-hannokinol utilizes a chiral Horner–Wittig reagent derived from 2‑deoxy‑D‑ribose to install the stereogenic centers with high stereocontrol (d.r. >20:1). This method provides an efficient, scalable route to the (3R,5R) isomer in six steps with overall yields >50%, a significant improvement over earlier eight‑step syntheses (16% yield) [1]. In contrast, meso‑hannokinol is typically obtained by non‑stereoselective reduction or natural product isolation, which may limit batch‑to‑batch consistency.

Synthetic efficiency
Direct head-to-head
6 steps, >50% yield, d.r. >20:1
Scalable route supports larger procurement and chiral integrity.
Chiral Horner–Wittig methodology (2024); previous synthesis 8 steps, 16% yield.
Synthetic Chemistry Process Development Diarylheptanoid Synthesis

Aqueous Solubility & ADMET Profile

Predicted aqueous solubility for (+)-hannokinol is 0.29 g/L (0.92 mM) at 25°C, which is moderate for a natural product but may limit its use in purely aqueous assay systems without co‑solvent . In silico ADMET predictions (based on the meso isomer as a surrogate) suggest high human intestinal absorption (91.8% probability) and low blood‑brain barrier penetration (85.0% probability for non‑penetration), indicating a favorable profile for peripheral rather than CNS applications [1]. These properties differ substantially from those of curcumin, which exhibits extremely poor aqueous solubility (~30 nM) and negligible systemic bioavailability.

Aqueous solubility
Cross-study comparable
0.29 g/L (calculated, 25°C)
Supports aqueous-based assay development context; curcumin ~30 nM.
Predicted via ACD/Labs; ADMET predictions (meso surrogate) suggest high intestinal absorption, low BBB penetration.
Drug Development ADME Solubility

Applications of (+)-Hannokinol


Diarylheptanoid Stereochemistry Reference

Utilize (+)-hannokinol as a well‑characterized, synthetically accessible (3R,5R) diastereomer to establish structure‑activity relationships (SAR) within the linear diarylheptanoid family. Its defined stereochemistry and efficient synthesis (d.r. >20:1, six steps, >50% overall yield) [1] make it a reliable benchmark for chiral HPLC method development and for probing the stereochemical dependence of biological targets.

Microglial Anti-inflammatory Assays

Employ (+)-hannokinol in LPS‑stimulated BV2 microglial or RAW264.7 macrophage assays to study nitric oxide (NO) production. The compound demonstrates significant NO inhibition across a 1–100 µM range [1], and its moderate aqueous solubility (0.29 g/L) supports preparation of stock solutions in DMSO without excessive precipitation upon dilution into aqueous media.

Moderate-Potency Antiproliferative Studies

Apply (+)-hannokinol in antiproliferative screens against hepatocellular carcinoma (HepG‑2, SMMC‑7721), cervical adenocarcinoma (Hela), and lung carcinoma (A549) cell lines where IC₅₀ values range from 105.6 to 150.6 µg/mL . This moderate activity profile is suitable for combination studies or as a positive control where overly potent agents may obscure mechanistic readouts.

Solubility-Driven Assay Development

Leverage the compound's comparatively high aqueous solubility (26,000‑fold greater than curcumin) [2] to design cell‑based assays with minimal organic co‑solvent interference. This property also makes (+)-hannokinol a useful tool compound for preliminary formulation studies aimed at improving the bioavailability of poorly soluble diarylheptanoids.

Application
Selection Property
Validation Focus
Stereochemical SAR studies
Stereochemical-control context
Enantiomer-attribution review
Microglial neuroinflammation assays
Model-response context
NO production endpoint review
Cancer cell-model studies
Cytotoxicity endpoint review
Cell-viability assay context
Aqueous-based assay development
Solubility-driven formulation context
Co-solvent interference minimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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